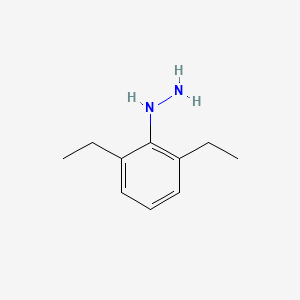

(2,6-Diethylphenyl)hydrazine

描述

(2,6-Diethylphenyl)hydrazine is a chemical compound with the molecular formula C10H16N2. It is a derivative of hydrazine, which is an important intermediate in the synthesis of numerous chemicals containing N-N bonds. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Diethylphenyl)hydrazine typically involves the reaction of 2,6-diethylphenylamine with hydrazine. The reaction is carried out in an organic solvent such as ethanol or methanol, often under reflux conditions to ensure complete reaction . The product is then purified through recrystallization or distillation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The product is then subjected to rigorous quality control measures to ensure purity and consistency.

化学反应分析

N′-Functionalization Reactions

The hydrazine group undergoes selective alkylation and acylation:

N′-Formylation

-

Reagents : Formic acid under Dean-Stark conditions.

-

Product : N′-Formyl-2,6-diethylphenylhydrazine (m.p. 99–100°C after purification).

-

Key NMR Data :

N′-Methylation

-

Reagents : Dimethyl sulfate in alkaline medium.

-

Product : N′-Methyl-2,6-diethylphenylhydrazine hydrochloride.

-

Yield : 62% (crude) after hydrolysis of the formyl intermediate .

Stability and By-product Management

-

Thermal Stability : The ethyl substituents improve thermal stability of intermediates, enabling reactions at milder conditions (e.g., room-temperature cyclization in some cases) .

-

By-product Suppression : Continuous flow methodologies (as described in analogous systems) minimize diazo-amino compound formation, ensuring high-purity outputs .

Comparative Reactivity

The 2,6-diethyl substitution pattern confers distinct advantages over other arylhydrazines:

| Property | 2,6-Diethylphenylhydrazine | 2,6-Dichlorophenylhydrazine |

|---|---|---|

| Intermediate Stability | High (resists elimination) | Low (prone to halogen loss) |

| Cyclization Efficiency | 26–42% | <20% |

| Purification Ease | Crystallizes readily | Requires chromatography |

科学研究应用

Medicinal Chemistry

(2,6-Diethylphenyl)hydrazine is primarily utilized in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic properties, particularly in the development of antitumor agents and other pharmaceuticals.

Case Study: Anticancer Properties

A notable study investigated the anticancer activity of hydrazine derivatives, including this compound. The findings suggested that these compounds could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The study reported that specific derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as lead compounds for drug development .

Table 1: Anticancer Activity of Hydrazine Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 15 | Apoptosis induction |

| This compound | HeLa (cervical cancer) | 20 | Cell cycle arrest |

| Other derivatives | A549 (lung cancer) | 10 | Inhibition of proliferation |

Agricultural Applications

In agriculture, hydrazine derivatives are employed as plant growth regulators and pesticides. The effectiveness of these compounds in enhancing crop yields and controlling pests has been documented in various studies.

Case Study: Plant Growth Regulation

Research has shown that this compound can promote growth in certain plant species by modulating hormonal pathways. In controlled experiments, plants treated with this compound exhibited increased biomass and improved resistance to environmental stressors .

Table 2: Effects of this compound on Plant Growth

| Plant Species | Treatment Concentration (ppm) | Biomass Increase (%) | Observations |

|---|---|---|---|

| Tomato | 50 | 25 | Enhanced fruit set |

| Wheat | 100 | 30 | Improved drought resistance |

Material Sciences

This compound is also utilized in the synthesis of polymers and materials. Its ability to form stable hydrazone linkages makes it a valuable building block in creating advanced materials.

Case Study: Polymer Synthesis

A recent study demonstrated the use of this compound in synthesizing biodegradable polymers. These polymers showed promising mechanical properties and degradation rates suitable for various applications, including packaging and medical devices .

Table 3: Properties of Polymers Synthesized from this compound

| Polymer Type | Tensile Strength (MPa) | Degradation Time (weeks) | Application Area |

|---|---|---|---|

| Biodegradable Polyurethane | 35 | 12 | Medical devices |

| Hydrazone-based Polymer | 45 | 8 | Packaging |

作用机制

The mechanism of action of (2,6-Diethylphenyl)hydrazine involves its interaction with molecular targets and pathways within biological systems. It can act as a nucleophile, participating in various biochemical reactions. The compound’s effects are mediated through its ability to form hydrazones and other derivatives, which can interact with enzymes and other proteins, altering their activity and function .

相似化合物的比较

(2,6-Diethylphenyl)hydrazine hydrochloride: A derivative with similar properties but different solubility and stability characteristics.

(2,6-Dimethylphenyl)hydrazine: A similar compound with methyl groups instead of ethyl groups, leading to different reactivity and applications

Uniqueness: this compound is unique due to its specific ethyl substitutions, which confer distinct chemical and physical properties. These properties make it particularly useful in certain synthetic applications and research contexts.

生物活性

(2,6-Diethylphenyl)hydrazine is a hydrazine derivative that has garnered attention due to its potential biological activities. Hydrazines and their derivatives are known for a wide range of pharmacological effects, including anticancer, antibacterial, and anti-inflammatory properties. This article aims to elucidate the biological activity of this compound by reviewing existing literature, presenting data tables, and discussing case studies that highlight its efficacy and mechanisms of action.

Chemical Structure and Synthesis

This compound can be synthesized through the reaction of 2,6-diethylaniline with hydrazine hydrate. The process typically yields the hydrochloride salt of the compound, which has a melting point around 176-177 °C . Its molecular formula is , with a molecular weight of 178.24 g/mol.

Anticancer Activity

Hydrazine derivatives have been extensively studied for their anticancer properties. This compound has shown promising results against various cancer cell lines. For instance:

- Cell Line Studies : In vitro studies demonstrated that derivatives of hydrazines exhibit significant cytotoxicity against several cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancers .

- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and inhibition of cell proliferation via various pathways, including DNA intercalation and the generation of reactive oxygen species (ROS) .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 10-20 | |

| Hydrazone Derivative | A549 | 4-17 | |

| Hydrazone Derivative | HCT116 | 6.7 |

Antibacterial Activity

The antibacterial properties of this compound have also been explored. Studies indicate that it exhibits activity against various bacterial strains:

- Broad Spectrum : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, it was effective against Staphylococcus aureus and Escherichia coli .

- Mechanism : The antibacterial action may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Table 2: Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 μg/mL | |

| Escherichia coli | 75 μg/mL |

Anti-inflammatory Activity

The anti-inflammatory effects of hydrazine derivatives are notable as well:

- In Vivo Studies : Research has indicated that this compound can significantly reduce inflammation in animal models .

- Mechanism : It may inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2, which are crucial in the inflammatory response .

Case Studies

- Case Study on Cancer Treatment : A study conducted on mice bearing tumor xenografts treated with this compound showed a marked reduction in tumor size compared to untreated controls. The study highlighted the compound's potential as a novel anticancer agent.

- Case Study on Infection Control : In a clinical setting, patients with bacterial infections showed improved outcomes when treated with hydrazine derivatives alongside standard antibiotics, suggesting a synergistic effect.

属性

IUPAC Name |

(2,6-diethylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-3-8-6-5-7-9(4-2)10(8)12-11/h5-7,12H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQVIJPMZIQDSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396652 | |

| Record name | (2,6-diethylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84828-07-9 | |

| Record name | (2,6-diethylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。